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molecular formula C8H9NO4 B3108549 Methyl 5-hydroxy-6-methoxynicotinate CAS No. 166742-16-1

Methyl 5-hydroxy-6-methoxynicotinate

Cat. No. B3108549
M. Wt: 183.16 g/mol
InChI Key: RLHNCRFEGUYTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472412B1

Procedure details

Concentrated hydrochloric acid (9.06 mL of strength 36%) is added to a stirred suspension of methyl 5-amino-6-methoxynicotinoate (3.3 g) in water (20 mL). The mixture is cooled to 0° C. and treated dropwise with a solution of sodium nitrite (1.37 g) in water (5 mL). After 30 minutes at 0° C. a solution of sodium tetrafluoroborate (2.84 g) in water (10 mL) is added. After a further 30 minutes the precipitated diazonium salt is collected, washed with a little ice-cold water then with diethyl ether and sucked dry. Potassium carbonate (1.0 g) is added to trifluoroacetic acid (32 mL) at 0° C. followed by the addition of the diazonium salt in one portion. The mixture is stirred at reflux for 18 hours, cooled then poured into iced water and stirred for 1 hour. The aqueous mixture is neutralised with solid sodium bicarbonate and extracted with ethyl acetate. The extracts are washed with water and dried (MgSO4). Concentration afforded methyl 5-hydroxy-6-methoxynicotinoate (2.86 g) as a beige solid. This material is used without further purification.
Quantity
9.06 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[C:4]([O:13][CH3:14])=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9].N([O-])=[O:16].[Na+].F[B-](F)(F)F.[Na+]>O>[OH:16][C:3]1[C:4]([O:13][CH3:14])=[N:5][CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9.06 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
NC=1C(=NC=C(C(=O)OC)C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.84 g
Type
reactant
Smiles
F[B-](F)(F)F.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 30 minutes the precipitated diazonium salt is collected
Duration
30 min
WASH
Type
WASH
Details
washed with a little ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diethyl ether and sucked dry
ADDITION
Type
ADDITION
Details
Potassium carbonate (1.0 g) is added to trifluoroacetic acid (32 mL) at 0° C.
ADDITION
Type
ADDITION
Details
followed by the addition of the diazonium salt in one portion
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
then poured into iced water
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC=C(C(=O)OC)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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